Zoxazolamine-d2

CYP induction paralysis time assay in vivo pharmacology

Zoxazolamine-d2 (CAS 24160-33-6) is the definitive stable isotope-labeled internal standard for accurate LC-MS/MS quantification of zoxazolamine in biological matrices. Its +2 Da mass shift ensures co-elution and unambiguous MRM differentiation, correcting for matrix effects and ionization variability that generic standards cannot. Also ideal for the classical paralysis time assay to assess CYP1A2 activity in rodent models.

Molecular Formula C7H5ClN2O
Molecular Weight 170.592
CAS No. 24160-33-6
Cat. No. B565299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoxazolamine-d2
CAS24160-33-6
Synonyms5-Chloro-2-benzoxazolamine-d2;  2-Amino-5-chlorobenzoxazole-d2;  5-Chloro-1,3-_x000B_benzoxazol-2-amine-d2;  5-Chloro-2-aminobenzoxazole-d2;  5-Chlorobenzoxazol_x000B_-2-ylamine-d2;  Deflexol-d2;  Flexilon-d2;  Flexin-d2;  McN-485-d2;  NSC 24995-d2;  Zoxamin-d2;  Zoxine-d2
Molecular FormulaC7H5ClN2O
Molecular Weight170.592
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)N
InChIInChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)/i1D,3D
InChIKeyYGCODSQDUUUKIV-SDTNDFKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zoxazolamine-d2 (CAS 24160-33-6): Deuterated CYP Probe and Internal Standard for Quantitative Mass Spectrometry


Zoxazolamine-d2 (CAS 24160-33-6) is a stable isotope-labeled analog of zoxazolamine, a centrally acting muscle relaxant formerly used clinically as an antispasmodic and uricosuric agent [1]. The compound features deuteration at the 4- and 6-positions of the benzoxazole nucleus [2], and is currently utilized as a research tool for assessing hepatic cytochrome P450 activity in rodent models .

Why Unlabeled Zoxazolamine Cannot Substitute for Zoxazolamine-d2 in Quantitative Bioanalysis


Generic substitution of zoxazolamine-d2 with unlabeled zoxazolamine or structurally similar internal standards fails in quantitative LC-MS/MS applications due to the fundamental requirement of isotopic differentiation. Deuterated internal standards co-elute with the target analyte under identical chromatographic conditions but are distinguishable by mass spectrometry via their +2 Da mass shift, enabling precise isotope dilution quantification that corrects for matrix effects, extraction recovery variability, and ionization suppression [1]. Structurally related non-isotopic compounds exhibit divergent extraction and chromatographic behavior, introducing systematic quantification errors that cannot be reliably corrected [1].

Zoxazolamine-d2: Quantitative Differentiation Evidence Versus Comparators


Pharmacologic Equivalence: Deuterated vs. Unlabeled Zoxazolamine in Rodent Paralysis Models

Zoxazolamine-d2 demonstrates pharmacologic equivalence to unlabeled zoxazolamine in rodent paralysis duration tests, establishing its suitability as a non-perturbing internal standard for in vivo metabolic studies [1].

CYP induction paralysis time assay in vivo pharmacology

Deuterium Isotope Effect: Altered In Vitro Hydroxylation Kinetics Versus Unlabeled Zoxazolamine

A significant deuterium isotope effect was observed for the in vitro hydroxylation of deuterated zoxazolamine, suggesting an alternative metabolic pathway distinct from the arene oxide mechanism proposed for the unlabeled compound [1].

CYP metabolism isotope effect enzyme kinetics

Structural Confirmation of Site-Specific Deuteration at C-4 and C-6 Positions

The deuterium labeling positions in zoxazolamine-d2 have been definitively assigned to the C-4 and C-6 positions of the benzoxazole nucleus through a combination of chemical derivatization, combustion analysis, and NMR spectroscopy [1].

isotopic labeling structural characterization NMR

CYP1A2 Substrate Specificity: Differentiating Zoxazolamine from Chlorzoxazone in Knockout Models

Zoxazolamine serves as a specific in vivo probe for CYP1A2 activity, as demonstrated by dramatically prolonged paralysis times in Cyp1a2(-/-) null mutant mice compared to wild-type controls [1]. This contrasts with its metabolite chlorzoxazone, which is primarily a CYP2E1 probe.

CYP1A2 knockout mouse drug metabolism

Metabolic Pathway Differentiation: Zoxazolamine Generates Active Metabolite Chlorzoxazone

Zoxazolamine undergoes a unique metabolic conversion in humans wherein the amino group is substituted by a hydroxyl group to form chlorzoxazone, a pharmacologically active metabolite with muscle relaxant properties similar to the parent compound [1]. This metabolic route is not shared by other common internal standard candidates.

drug metabolism pharmacologically active metabolite urinary excretion

Isoform-Selective CYP Inhibition Profile Versus Related Benzoxazoles

Unlike chlorzoxazone, which binds to and inhibits inducible nitric-oxide synthase (iNOS), zoxazolamine demonstrates no inhibitory activity toward iNOS, confirming distinct molecular recognition properties between these structurally related benzoxazoles [1].

CYP inhibition iNOS enzyme specificity

Recommended Procurement and Application Scenarios for Zoxazolamine-d2


LC-MS/MS Quantification of Zoxazolamine in Pharmacokinetic and Metabolism Studies

Zoxazolamine-d2 is optimally deployed as a stable isotope-labeled internal standard for the accurate quantification of zoxazolamine in biological matrices using LC-MS/MS [1]. The compound co-elutes with the analyte while providing a +2 Da mass shift for unambiguous MRM differentiation, correcting for matrix effects and extraction variability.

In Vivo CYP1A2 Phenotyping Using the Zoxazolamine Paralysis Test

Zoxazolamine-d2 supports the classical zoxazolamine paralysis time assay used to assess CYP1A2 induction or inhibition in rodent models [1]. The compound's pharmacologic equivalence to unlabeled zoxazolamine ensures it can serve as a tracer without perturbing the pharmacodynamic endpoint.

Mechanistic Studies of Deuterium Isotope Effects on CYP-Mediated Hydroxylation

The documented deuterium isotope effect observed during in vitro hydroxylation of zoxazolamine-d2 makes this compound valuable for investigating CYP catalytic mechanisms, particularly in distinguishing between arene oxide and alternative phenol formation pathways [1].

Metabolic Pathway Tracing in Complex Biological Systems

Given zoxazolamine's unique metabolic fate involving conversion to both 6-hydroxy-zoxazolamine and the active metabolite chlorzoxazone [1], zoxazolamine-d2 enables precise tracing of parent compound disposition without interference from endogenous or metabolite-derived signals in mass spectrometric detection.

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